molecular formula C17H14BrNO2 B2985174 1h-indole-3-carboxylic acid,1-[(4-bromophenyl)methyl]-,methyl ester CAS No. 709004-41-1

1h-indole-3-carboxylic acid,1-[(4-bromophenyl)methyl]-,methyl ester

Cat. No.: B2985174
CAS No.: 709004-41-1
M. Wt: 344.208
InChI Key: MYKRUZTYVRRDGX-UHFFFAOYSA-N
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Description

1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, in particular, features a bromophenyl group attached to the indole core, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole core. For this specific compound, the reaction involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-carboxylic acid, 1-[(4-phenyl)methyl]-, methyl ester.

    Substitution: Indole-3-carboxylic acid, 1-[(4-substituted phenyl)methyl]-, methyl ester.

Scientific Research Applications

1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, methyl ester: Similar structure but with a fluorine atom instead of bromine.

    1H-indole-3-carboxylic acid, 1-[(4-chlorophenyl)methyl]-, methyl ester: Contains a chlorine atom instead of bromine.

    1H-indole-3-carboxylic acid, 1-[(4-iodophenyl)methyl]-, methyl ester: Features an iodine atom instead of bromine.

Uniqueness

1H-indole-3-carboxylic acid, 1-[(4-bromophenyl)methyl]-, methyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles compared to its fluorine, chlorine, or iodine analogs .

Properties

IUPAC Name

methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKRUZTYVRRDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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